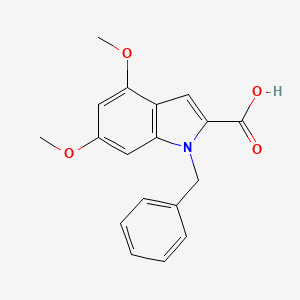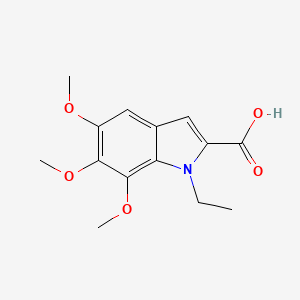![molecular formula C10H7F2N3O2 B6344413 1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole CAS No. 1240572-25-1](/img/structure/B6344413.png)
1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole (DFNMP) is a synthetic compound that has been used in a variety of scientific and medical research applications. It is a highly reactive compound that can be used in a variety of chemical and biochemical reactions. DFNMP is a versatile compound that has a wide range of properties, making it a valuable tool for scientists and researchers.
Scientific Research Applications
1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole has been used in a variety of scientific research applications, including the study of enzyme inhibition, drug design, and chemical synthesis. This compound has been used as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, this compound has been used in the design of drugs that target specific enzymes and other proteins. This compound has also been used in chemical synthesis to produce a variety of compounds, including drugs and other compounds.
Mechanism of Action
The mechanism of action of 1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole is not yet fully understood. However, it is believed that this compound binds to the active site of the enzyme, preventing the enzyme from catalyzing the reaction. In addition, this compound is believed to bind to other proteins, such as receptors, and modulate their activity.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been found to inhibit the activity of a variety of enzymes, including cytochrome P450. In addition, this compound has been found to modulate the activity of various receptors, including serotonin, dopamine, and gamma-aminobutyric acid (GABA) receptors. This compound has also been found to have an effect on the production of various hormones, such as cortisol, and to affect the activity of various neurotransmitters.
Advantages and Limitations for Lab Experiments
1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole has a number of advantages for laboratory experiments. It is a highly reactive compound, making it suitable for a variety of chemical and biochemical reactions. In addition, this compound is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, this compound is a highly reactive compound, which can lead to unwanted side reactions. In addition, this compound is a synthetic compound, which can make it difficult to obtain in large quantities.
Future Directions
There are a number of potential future directions for 1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole research. One possible direction is the development of new and improved synthesis methods for this compound. Another potential direction is the development of new and improved methods for using this compound in enzyme inhibition and drug design. Additionally, further research into the biochemical and physiological effects of this compound could lead to new and improved methods for using this compound in medical and scientific research applications. Finally, further research into the mechanism of action of this compound could lead to new and improved methods for using this compound in laboratory experiments.
Synthesis Methods
1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole can be synthesized in a variety of ways, including the use of a Grignard reaction, reduction of a nitro compound, and the use of a metal-catalyzed reaction. The Grignard reaction involves the use of a Grignard reagent, such as magnesium, which reacts with the nitro compound to produce the desired product. The reduction of a nitro compound involves the use of a reducing agent, such as sodium borohydride, to reduce the nitro group to an amine group. The metal-catalyzed reaction involves the use of a metal catalyst, such as palladium, to catalyze the reaction of the nitro compound with a nucleophile.
properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]-3-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c11-8-2-1-7(9(12)5-8)6-14-4-3-10(13-14)15(16)17/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGBCZZXEFBOLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN2C=CC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[(4-Bromo-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344396.png)
![1-[(3-Chloro-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344403.png)
![1-[(3-Chloro-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344422.png)
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole](/img/structure/B6344429.png)
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole](/img/structure/B6344439.png)
